molecular formula C10H15N B010864 3-(3-Methylphenyl)propan-1-amine CAS No. 104774-85-8

3-(3-Methylphenyl)propan-1-amine

Cat. No.: B010864
CAS No.: 104774-85-8
M. Wt: 149.23 g/mol
InChI Key: RPZPBNSHVQMWNY-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H15N It is a member of the phenylpropylamine class, characterized by a phenyl group attached to a propylamine chain

Scientific Research Applications

3-(3-Methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of 3-(3-Methylphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or Raney nickel .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with monoamine oxidase (MAO) enzymes, affecting the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylphenyl)propan-1-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may result in distinct pharmacological and biochemical properties compared to its analogs .

Properties

IUPAC Name

3-(3-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZPBNSHVQMWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506195
Record name 3-(3-Methylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104774-85-8
Record name 3-(3-Methylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-methylphenethyl bromide (2.22 g) and 33% ethanolic methylamine solution (30 ml) was heated in a bomb at 80° C. for 16 hours and evaporated. The residue was partitioned between water and dichloromethane and the organic layer dried over MgSO4 and evaporated. The residue was purified by 421 chromatography on silica using dichloromethane plus 0-10% methanol as eluant. Appropriate fractions were combined and evaporated to give the title compound as a colourless oil, 0.44 g (27%), which was used directly in the preparation of Example 21 without characterisation.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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